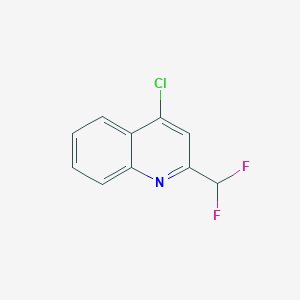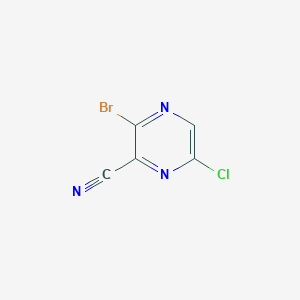
4-Chloro-2-(difluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(difluoromethyl)quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethyl)quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloroaniline with difluoromethyl ketone in the presence of a suitable catalyst can yield the desired product. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(difluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(difluoromethyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with potential antibacterial, antifungal, and antiviral activities.
Agrochemicals: It serves as an intermediate in the production of pesticides and herbicides.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and dyes.
Biological Research: It is employed in studies investigating the biological activity and mechanism of action of quinoline derivatives.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(difluoromethyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The presence of fluorine atoms enhances the compound’s binding affinity and stability, contributing to its potent biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)quinoline
- 2,4-Difluoroquinoline
- 4-Chloroquinoline
Comparison
4-Chloro-2-(difluoromethyl)quinoline is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct physicochemical properties and biological activities Compared to 4-Chloro-2-(trifluoromethyl)quinoline, the difluoromethyl derivative may exhibit different reactivity and selectivity in chemical reactions
Eigenschaften
Molekularformel |
C10H6ClF2N |
|---|---|
Molekulargewicht |
213.61 g/mol |
IUPAC-Name |
4-chloro-2-(difluoromethyl)quinoline |
InChI |
InChI=1S/C10H6ClF2N/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5,10H |
InChI-Schlüssel |
FDBNZUFFBGTABM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11887446.png)

![3-chloro-9H-pyrido[2,3-b]indol-5-ol](/img/structure/B11887456.png)
![Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11887464.png)








